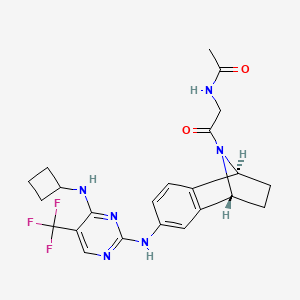

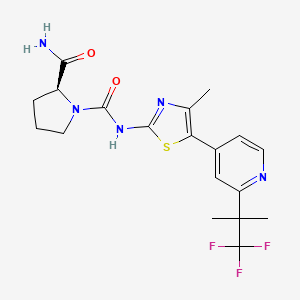

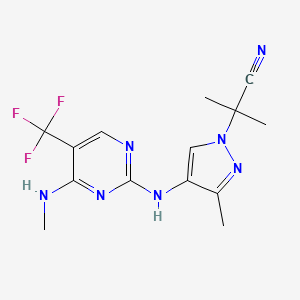

![molecular formula C20H27N3O4S B612170 Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester CAS No. 1428535-92-5](/img/structure/B612170.png)

Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ST7612AA1 is a new and potent HDCA inhibitor with potential anticancer activity. ST7612AA1 showed an in vitro activity in the nanomolar range associated with a remarkable in vivo antitumor activity, highly competitive with the most potent HDAC inhibitors, currently under clinical trials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester is involved in various synthetic processes. For instance, its reactivity with different nucleophiles leads to the formation of diverse heterocyclic compounds, as demonstrated in the synthesis of pyrano[2,3-c]pyrazoles and their hydrogenated analogs. This synthesis utilizes substituted 3-hydroxypyrazoles prepared from ethyl esters of substituted acetoacetic acids and hydrazine hydrate, showing the compound's versatility in organic synthesis (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).

- Another study highlights the compound's utility in forming esters or amides through reactions with O- or N-nucleophiles. This is evident in the synthesis of N-substituted indole-2-thiols and benzo[b]thiophenes, showcasing its role in constructing complex molecular structures (Androsov & Neckers, 2007).

Molecular Properties and Electronic Characteristics

- The compound's electronic properties have been studied, showing significant potential in molecular electronics. For example, derivatives of this compound form self-assembled monolayers on gold, displaying asymmetric current–voltage characteristics attributed to molecular rectification. This suggests potential applications in nanoelectronic devices (Ashwell, Hamilton, & High, 2003).

- Quantum chemical investigations have explored the molecular properties of related pyrrolidinones. Such studies are crucial for understanding the electronic structure and reactivity, which can be applied in designing new materials and pharmaceuticals (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Applications in Peptide Synthesis

- The compound's utility in peptide synthesis is notable. For example, its derivatives have been used to investigate asymmetric induction in conjugate additions, leading to high stereoselectivity and good yields. This is significant for synthesizing pharmaceutical intermediates like captopril (Kim, Lee, Hwang, & Kim, 2005).

Eigenschaften

CAS-Nummer |

1428535-92-5 |

|---|---|

Produktname |

Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester |

Molekularformel |

C20H27N3O4S |

Molekulargewicht |

405.51 |

IUPAC-Name |

S-((S)-7-oxo-6-((R)-5-oxopyrrolidine-2-carboxamido)-7-(phenylamino)heptyl) ethanethioate |

InChI |

InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27)/t16-,17+/m0/s1 |

InChI-Schlüssel |

QGYPCQAYENIOOF-DLBZAZTESA-N |

SMILES |

CC(SCCCCC[C@H](NC([C@@H](CC1)NC1=O)=O)C(NC2=CC=CC=C2)=O)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ST7612AA1; ST 7612AA1; ST7612AA1. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

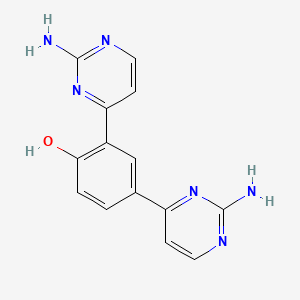

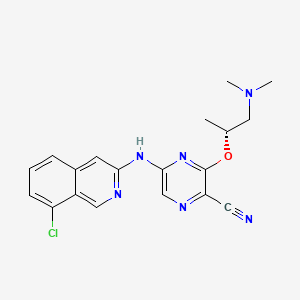

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)

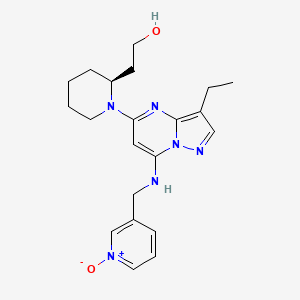

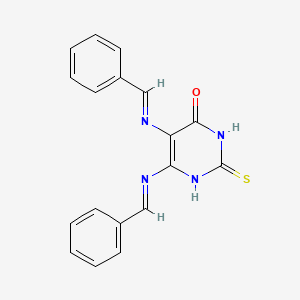

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)

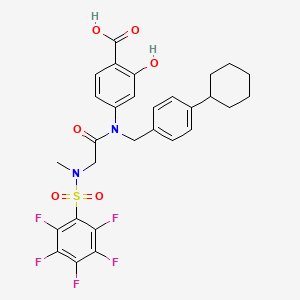

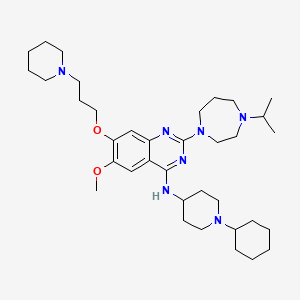

![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)